molecular formula C13H12N2O3 B7549398 Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Methyl 4-(5-aminopyridin-2-yloxy)benzoate

Cat. No.: B7549398
M. Wt: 244.25 g/mol
InChI Key: FVRVBCOSFDAHGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-aminopyridin-2-yloxy)benzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-aminopyridin-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(5-aminopyridin-2-yloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-aminopyridin-2-yloxy)benzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-nitropyridin-2-yloxy)benzoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 4-(5-chloropyridin-2-yloxy)benzoate: Contains a chlorine atom instead of an amino group.

Uniqueness

Methyl 4-(5-aminopyridin-2-yloxy)benzoate is unique due to the presence of the amino group, which imparts specific reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for the development of new drugs and in pharmaceutical testing for ensuring the accuracy of analytical methods .

Properties

IUPAC Name

methyl 4-(5-aminopyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVBCOSFDAHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate B-32 was prepared by the general procedure for intermediate B-2, by using 2-chloro-5-nitropyridine and methyl 4-hydroxybenzoate as starting materials. MS (M+1): 245.
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